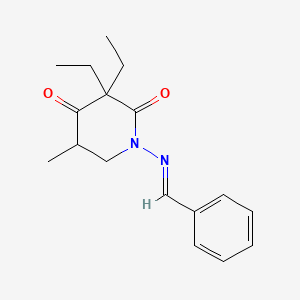![molecular formula C23H38N2O2 B14669148 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- CAS No. 47557-65-3](/img/structure/B14669148.png)
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by a long hydrocarbon chain (hexadecyl group) attached to an amine group, which is further connected to a nitrophenyl group through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- typically involves the condensation reaction between hexadecanamine and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Hexadecanamine+4-Nitrobenzaldehyde→1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: 1-Hexadecanamine, N-[(4-aminophenyl)methylene]-
Oxidation: Corresponding oxides of the methylene bridge.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The long hydrocarbon chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- can be compared with other similar compounds, such as:
Hexadecylamine: Lacks the nitrophenyl group and has different chemical and biological properties.
4-Nitrobenzylamine: Contains the nitrophenyl group but lacks the long hydrocarbon chain.
Cetylamine: Another long-chain amine but without the nitrophenyl group.
Eigenschaften
CAS-Nummer |
47557-65-3 |
|---|---|
Molekularformel |
C23H38N2O2 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
N-hexadecyl-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-21-22-16-18-23(19-17-22)25(26)27/h16-19,21H,2-15,20H2,1H3 |
InChI-Schlüssel |
KNXWPTANFFOWBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)




![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)





![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
